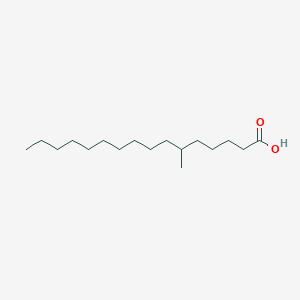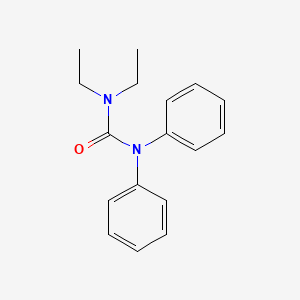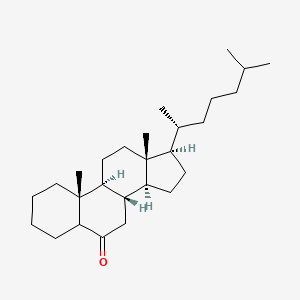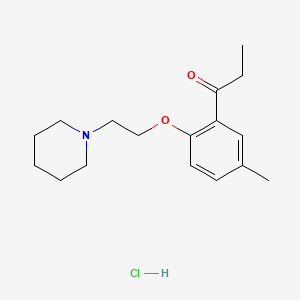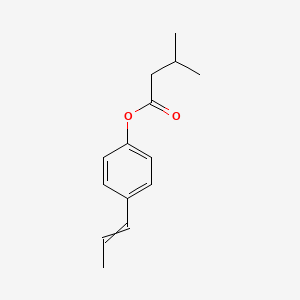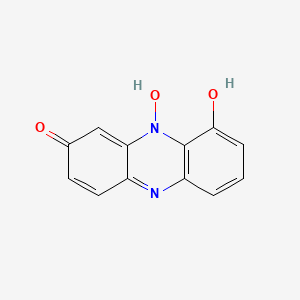
9,10-Dihydroxyphenazin-2(10H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,10-Dihydroxyphenazin-2(10H)-one is a phenazine derivative known for its unique chemical properties and potential applications in various fields. Phenazine compounds are heterocyclic aromatic compounds that have been studied for their antimicrobial, anticancer, and other biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Dihydroxyphenazin-2(10H)-one typically involves the oxidation of phenazine derivatives. Common starting materials include phenazine or its substituted derivatives. The reaction conditions often involve the use of strong oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for phenazine derivatives may involve large-scale oxidation reactions using continuous flow reactors to ensure efficient and consistent production. The choice of oxidizing agents and reaction conditions is optimized to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
9,10-Dihydroxyphenazin-2(10H)-one can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound back to its phenazine form.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Reduced phenazine derivatives.
Substitution: Various substituted phenazine derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antimicrobial properties against various pathogens.
Medicine: Investigated for its potential anticancer activity and other therapeutic effects.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 9,10-Dihydroxyphenazin-2(10H)-one involves its interaction with cellular components. It can generate reactive oxygen species (ROS) through redox cycling, leading to oxidative stress in cells. This oxidative stress can damage cellular components such as DNA, proteins, and lipids, ultimately leading to cell death. The compound may also interact with specific molecular targets, such as enzymes involved in cellular metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenazine: The parent compound of 9,10-Dihydroxyphenazin-2(10H)-one.
Phenazine-1-carboxylic acid: Another phenazine derivative with antimicrobial properties.
Phenazine-1,6-dicarboxylic acid: Known for its anticancer activity.
Uniqueness
This compound is unique due to the presence of hydroxyl groups at the 9 and 10 positions, which can significantly influence its chemical reactivity and biological activity. These hydroxyl groups can participate in hydrogen bonding and other interactions, enhancing the compound’s ability to interact with biological targets.
Eigenschaften
CAS-Nummer |
23448-76-2 |
|---|---|
Molekularformel |
C12H8N2O3 |
Molekulargewicht |
228.20 g/mol |
IUPAC-Name |
9,10-dihydroxyphenazin-2-one |
InChI |
InChI=1S/C12H8N2O3/c15-7-4-5-8-10(6-7)14(17)12-9(13-8)2-1-3-11(12)16/h1-6,16-17H |
InChI-Schlüssel |
OTQDSBRSZZQVSR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)O)N(C3=CC(=O)C=CC3=N2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


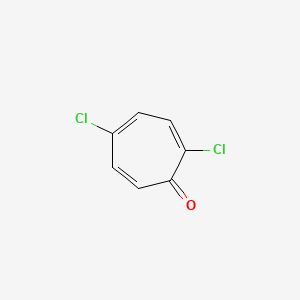



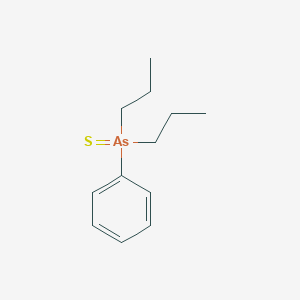
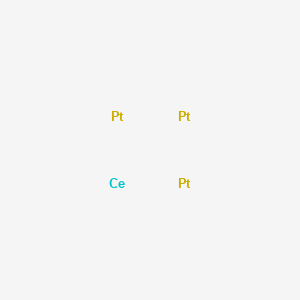
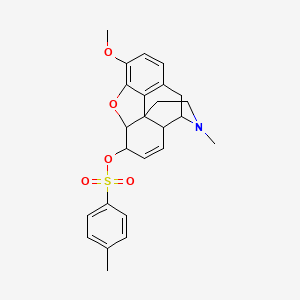
![4a,6a,9a-Trimethyl-7-(6-methylheptan-2-yl)tetradecahydroindeno[5,4-f]chromen-2(3h)-one](/img/structure/B14718711.png)

